5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one
Overview
Description
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one, also known as THCP, is a newly discovered phytocannabinoid compound found in Cannabis sativa L. THCP has gained significant attention due to its potential therapeutic benefits and unique chemical structure.
Mechanism of Action
Target of Action
The primary target of 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one is the Fatty Acid-Binding Protein 4 (FABP4) . FABP4 is a lipid-binding protein that plays a crucial role in fatty acid metabolism and lipid signaling pathways .
Mode of Action
The compound interacts with FABP4 by binding to its active site . This interaction can potentially alter the protein’s function, leading to changes in the downstream processes that the protein is involved in .
Biochemical Pathways
The interaction of this compound with FABP4 can affect various biochemical pathways. FABP4 is involved in the regulation of lipid metabolism and inflammation, so the compound’s action could potentially influence these processes .
Result of Action
Given its interaction with fabp4, it is likely that the compound could influence lipid metabolism and inflammatory responses .
Advantages and Limitations for Lab Experiments
One advantage of using 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one in lab experiments is its unique chemical structure, which may allow for the development of new therapeutic agents. However, one limitation of using this compound is its rarity in cannabis plants, which may make it difficult to obtain in large quantities for research purposes.
Future Directions
There are several future directions for 5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one research. One direction is to further investigate its therapeutic potential, particularly in the treatment of pain, inflammation, and anxiety disorders. Another direction is to explore the use of this compound in combination with other cannabinoids, such as CBD and THC, to enhance its therapeutic effects. Additionally, research could focus on developing new synthetic derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, this compound is a newly discovered phytocannabinoid compound with potential therapeutic benefits. Its unique chemical structure and high binding affinity to the CB1 receptor make it an intriguing candidate for further research. While there are limitations to using this compound in lab experiments, its potential therapeutic benefits make it an exciting area of research for the future.
Scientific Research Applications
5,6,7,8-tetrahydrocyclohepta[c]pyrazol-4(1H)-one has shown potential therapeutic benefits in various preclinical studies. It has been found to have a higher binding affinity to the CB1 receptor than delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This suggests that this compound may have stronger therapeutic effects than THC. This compound has also been found to have anti-inflammatory, analgesic, and anticonvulsant properties.
properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-cyclohepta[c]pyrazol-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-4-2-1-3-7-6(8)5-9-10-7/h5H,1-4H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPGGNNLMPWTLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2=C(C1)NN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.